molecular formula C14H19BrN2O2 B5754342 ethyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate

ethyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate

Cat. No.: B5754342
M. Wt: 327.22 g/mol
InChI Key: FWOVBVWZSPCVNJ-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate typically involves the reaction of 4-bromobenzyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions usually include:

  • Step 1: Formation of 4-[(4-bromophenyl)methyl]piperazine

      Reagents: 4-bromobenzyl chloride, piperazine, base (e.g., potassium carbonate)

      Solvent: Chloroform

      Conditions: Room temperature, stirring for several hours

  • Step 2: Esterification

      Reagents: 4-[(4-bromophenyl)methyl]piperazine, ethyl chloroformate

      Solvent: Dichloromethane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon)

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)

Major Products Formed

    Substitution Reactions: Substituted piperazine derivatives

    Oxidation Reactions: Piperazine N-oxides

    Reduction Reactions: Alcohol derivatives

Scientific Research Applications

Ethyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it can interact with neurotransmitter receptors, providing neuroprotective benefits .

Comparison with Similar Compounds

Ethyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-2-19-14(18)17-9-7-16(8-10-17)11-12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOVBVWZSPCVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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